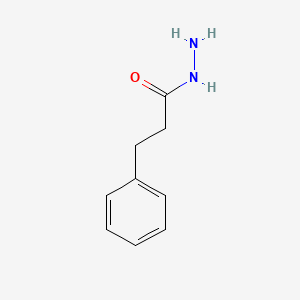

3-Phenylpropanehydrazide

Description

Overview of Hydrazide Chemistry and its Significance in Contemporary Research

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNH2. mdpi.comrjptonline.org They are organic derivatives of hydrazine (B178648) and are considered valuable synthons, or building blocks, in organic synthesis. mdpi.comiscientific.org The significance of hydrazide chemistry in modern research is substantial, largely due to their versatile reactivity. Hydrazides can react with both electrophiles and nucleophiles, which allows them to be used as precursors for a wide array of other molecules. mdpi.comresearchgate.net

In contemporary research, hydrazides are particularly important in medicinal chemistry. mdpi.com They are frequently used to synthesize hydrazones through condensation reactions with aldehydes or ketones. mdpi.comsoeagra.com These hydrazide-hydrazone derivatives, along with other heterocyclic compounds derived from hydrazides like oxadiazoles, triazoles, and pyrazoles, exhibit a broad spectrum of biological activities. mdpi.comrjptonline.orgmdpi.com Research has shown these derivatives to possess potential antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. iscientific.orgmdpi.com The ability to readily generate diverse molecular libraries from hydrazide scaffolds makes them a powerful tool for drug discovery and development. mdpi.comontosight.ai

Historical Context and Early Research on 3-Phenylpropanehydrazide and Related Compounds

The study of hydrazides dates back to the late 19th century, with the first synthesis of formic and acetic acid hydrazides credited to Kurzius in 1895. mdpi.com The broader family of related compounds, Schiff bases, which includes the hydrazone derivatives of hydrazides, has an even earlier origin, discovered by Hugo Schiff in 1864. Early applications of hydrazide derivatives, such as phenylhydrazine, were in analytical chemistry for the identification of sugars.

By the mid-20th century, the potential of hydrazide-containing compounds in medicine became apparent, with molecules like nitrofurazone, which contains a hydrazone-like moiety, being used. While specific early research focusing exclusively on this compound is not extensively documented in initial historical accounts, the foundational work on the synthesis and reactivity of hydrazides and their derivatives provided the chemical framework for its later investigation. researchgate.net The general exploration of organic hydrazine derivatives as industrial intermediates and for pharmacological purposes set the stage for studying specific structures like this compound. researchgate.net

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of more complex, biologically active molecules. It is not typically the final product in these studies but rather a crucial starting material.

A significant area of research involves the condensation of this compound with various aldehydes and ketones to form Schiff bases or hydrazones. globalresearchonline.net For instance, it has been used to prepare N'-(substituted-benzylidene)-3-phenylpropanehydrazide derivatives. globalresearchonline.net These Schiff bases can then be used to create metal complexes with transition metals like Cu(II), Ni(II), and Zn(II), which are studied for their antimicrobial activity and ability to interact with DNA. globalresearchonline.net

Another prominent trend is the use of this compound to synthesize various heterocyclic compounds. Researchers have used it as a precursor for:

Thiazolidinones : By reacting its hydrazone derivatives with thioglycolic acid, researchers have synthesized N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, which were evaluated for antimicrobial properties. researchgate.net

Oxadiazoles and Triazoles : It serves as a starting point in multi-step syntheses to create quinazoline (B50416) derivatives bearing oxadiazole and triazole rings. researchgate.netscispace.com

Thia-azaspiro-decanones : Derivatives of this compound have been used to create novel spiroheterocycles that were tested for anti-coronavirus activity. nih.gov

Furthermore, specific derivatives have been synthesized and investigated for targeted biological activities. N'-(3,5-dichloropyridin-4-yl)-3-phenylpropanehydrazide (DPPH) was synthesized and studied in the context of P2X7 receptor antagonists. researchgate.netmpg.de Derivatives are also explored for their potential as anticancer agents, with studies involving molecular docking to understand their interaction with biological targets like EGFR tyrosine kinase. researchgate.net

Defining the Academic and Research Scope for this compound Studies

The academic and research scope for this compound is firmly positioned within synthetic organic chemistry and medicinal chemistry. The primary focus is on leveraging its structure as a versatile scaffold for the creation of novel compounds with potential therapeutic applications.

The general workflow in this research area involves:

Synthesis : The synthesis of this compound itself, often from phenylpropionic acid or its esters and hydrazine hydrate (B1144303). globalresearchonline.netkarger.com

Derivatization : Its subsequent use as a synthon to create a library of derivatives, most commonly Schiff bases/hydrazones and various five- or six-membered heterocyclic rings. mdpi.comresearchgate.netresearchgate.net

Characterization : The structural elucidation of these new compounds using modern analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. globalresearchonline.netnuph.edu.uarsc.org

Biological Evaluation : Screening the synthesized derivatives for a range of biological activities. This includes in vitro assays against microbial strains (bacteria and fungi) and cancer cell lines. globalresearchonline.netresearchgate.net

Computational Studies : Employing computational tools like molecular docking to predict and rationalize the binding interactions of the synthesized molecules with specific biological targets, such as enzymes or receptors, to understand their mechanism of action. researchgate.net

The ultimate goal of this research is to identify lead compounds for the development of new therapeutic agents. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3538-68-9 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Density | 1.106 g/cm³ |

| Boiling Point | 373.8ºC at 760 mmHg |

| Flash Point | 179.9ºC |

| LogP | 1.70030 |

Source: chemsrc.combldpharm.com

Table 2: Selected Research on Derivatives of this compound

| Derivative Class | Research Focus / Application | Key Findings |

| Schiff Bases (Hydrazones) | Antimicrobial agents, DNA cleavage studies | Formation of metal complexes (Cu, Ni, Zn) showed good activity against various microbes; copper complex showed moderate nuclease activity. globalresearchonline.net |

| Thiazolidinones | Antimicrobial agents | N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides were synthesized and screened for antibacterial and antifungal activity. researchgate.net |

| Quinazoline-Oxadiazoles/Triazoles | Synthesis of complex heterocycles | Multi-step synthesis from a this compound derivative to produce novel quinazoline-based heterocyclic systems. researchgate.netscispace.com |

| Thia-azaspiro-decanones | Antiviral agents | Synthesis of spiro-compounds derived from a this compound intermediate showed activity against feline coronavirus. nih.gov |

| Dichloropyridine Hydrazide | P2X7 Receptor Antagonism | N'-(3,5-dichloropyridin-4-yl)-3-phenylpropanehydrazide was synthesized as part of research into P2X7 receptor antagonists. researchgate.netmpg.de |

| Indolin-ylidene-hydrazides | General chemical synthesis | Synthesis and characterization of N'-(2-Oxoindolin-3-ylidene)-3-phenylpropanehydrazide. ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSUJBFVEXWEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290237 | |

| Record name | 3-phenylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-68-9 | |

| Record name | Benzenepropanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3538-68-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylpropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3538-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Phenylpropanehydrazide

Direct Synthesis Approaches for 3-Phenylpropanehydrazide

The formation of this compound is primarily achieved through direct and reliable synthetic methods. These approaches focus on the efficient construction of the hydrazide functional group from readily available precursors.

Ester Hydrazination Protocols for this compound Formation

The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of a corresponding 3-phenylpropanoic acid ester. This nucleophilic acyl substitution reaction involves the treatment of an ester, such as methyl 3-phenylpropanoate or ethyl 3-phenylpropanoate, with hydrazine (B178648) hydrate (B1144303).

The reaction is typically carried out by refluxing the ester with an equimolar or, more frequently, an excess amount of hydrazine hydrate in an alcoholic solvent like ethanol (B145695) or methanol. researchgate.netnih.gov The use of excess hydrazine helps to drive the reaction to completion and can prevent the formation of dimer byproducts. researchgate.net Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the pure hydrazide product, which can then be isolated by simple filtration. researchgate.net

Table 1: Typical Reaction Conditions for Ester Hydrazination

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Ethyl 3-phenylpropanoate, Hydrazine Hydrate | nih.gov |

| Solvent | Ethanol or Methanol | researchgate.net |

| Stoichiometry | 1:1 to 1:20 (Ester:Hydrazine Hydrate) | researchgate.net |

| Temperature | Reflux (typically 75-80 °C) | nih.gov |

| Reaction Time | 1 to 12 hours | researchgate.net |

| Work-up | Cooling for precipitation, filtration | researchgate.net |

Condensation Reactions in the Synthesis of this compound

Direct condensation of 3-phenylpropanoic acid with hydrazine represents an alternative pathway, though it is less common than ester hydrazination. This approach requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydrazine. A modern approach to this transformation involves a continuous flow process, which combines esterification and hydrazination in a single sequence. osti.gov

In such a system, the carboxylic acid is first mixed with an alcohol (e.g., methanol) and an acid catalyst (e.g., H₂SO₄) and passed through a heated reactor to form the ester in situ. The resulting stream is then immediately mixed with a solution of hydrazine hydrate. This method allows for short reaction times and can be scaled for larger production, offering an efficient route from the carboxylic acid to the hydrazide with high yields. osti.gov

Novel Synthetic Pathways for this compound

While ester hydrazination remains the workhorse for hydrazide synthesis, research into novel synthetic methods offers alternative strategies that may be applicable to this compound. These methods often provide milder reaction conditions or employ different starting materials. For instance, activated amides, such as N-acylsuccinimides, can react with hydrazine under transition-metal-free conditions in an aqueous environment at room temperature to afford acyl hydrazides in good yields. organic-chemistry.org Another innovative approach involves the use of visible light to mediate the synthesis of acyl hydrazides from acylsilanes and azodicarboxylates, proceeding through a siloxycarbene intermediate without the need for additives or metal catalysts. organic-chemistry.org While not yet specifically documented for this compound, these general methodologies represent the forefront of hydrazide synthesis.

Derivatization Strategies of this compound

The primary amine moiety of the hydrazide group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably through condensation with carbonyl compounds.

Synthesis of N-Arylidene-3-Phenylpropanehydrazides

N-Arylidene-3-phenylpropanehydrazides are a specific class of Schiff bases formed via the condensation reaction between this compound and various aromatic aldehydes. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine or imine linkage (-N=CH-). researchgate.netnih.gov

This synthesis is typically performed by refluxing equimolar amounts of this compound and the chosen substituted or unsubstituted benzaldehyde (B42025) in a suitable solvent, such as ethanol. nih.gov Often, a few drops of a catalyst like glacial acetic acid are added to facilitate the dehydration step. nih.gov The resulting N-arylidene derivatives often precipitate from the solution upon cooling and can be purified by recrystallization.

Table 2: Examples of Aromatic Aldehydes for N-Arylidene Derivative Synthesis

| Aromatic Aldehyde | Resulting N-Arylidene Substituent |

|---|---|

| Benzaldehyde | Benzylidene |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene) |

| 4-Methoxybenzaldehyde | (4-Methoxybenzylidene) |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | (2-Hydroxybenzylidene) |

| 4-Nitrobenzaldehyde | (4-Nitrobenzylidene) |

| 3,4-Dihydroxybenzaldehyde | (3,4-Dihydroxybenzylidene) |

Formation of Schiff Bases from this compound

More broadly, this compound readily reacts with a variety of aldehydes and ketones to form Schiff bases, specifically known as hydrazones. Hydrazones are characterized by the R₁R₂C=NNHR₃ structure and are formed by the condensation of the hydrazide with a carbonyl compound. chemijournal.comlearncbse.in This reaction is a cornerstone of hydrazide chemistry and provides a facile route to a diverse range of derivatives. researchgate.net

The general synthetic procedure is analogous to that for N-arylidene derivatives: the carbonyl compound and this compound are reacted, usually in a 1:1 molar ratio, in an alcoholic solvent. rjptonline.org The reaction can be performed at room temperature or with heating, and an acid catalyst is often employed to increase the reaction rate. nih.govnih.gov The formation of the stable carbon-nitrogen double bond is the thermodynamic driving force for the reaction.

Table 3: Carbonyl Compounds for Schiff Base (Hydrazone) Formation

| Carbonyl Compound Type | Example | Resulting Derivative Class |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N'-Benzylidene-3-phenylpropanehydrazide |

| Aliphatic Aldehyde | Propanal | N'-Propylidene-3-phenylpropanehydrazide |

| Aromatic Ketone | Acetophenone | N'-(1-Phenylethylidene)-3-phenylpropanehydrazide |

| Aliphatic Ketone | Acetone | N'-(Propan-2-ylidene)-3-phenylpropanehydrazide |

Cyclization Reactions Leading to Heterocyclic Derivatives of this compound (e.g., Oxadiazoles, Triazoles, Thiazolidinones)

This compound is a valuable building block for the synthesis of a variety of five-membered heterocyclic compounds. These cyclization reactions typically involve the reaction of the hydrazide moiety with bifunctional reagents, leading to the formation of stable aromatic ring systems.

Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with a carboxylic acid, followed by cyclodehydration using reagents like phosphorus oxychloride or thionyl chloride. openmedicinalchemistryjournal.com Alternatively, oxidative cyclization of acylhydrazones, derived from the condensation of this compound with aldehydes, can yield 1,3,4-oxadiazoles. nih.gov For instance, reacting this compound with an appropriate aldehyde would first form an N-acylhydrazone, which can then be cyclized. Another approach involves the reaction with carbon disulfide in a basic medium to form an intermediate that, upon treatment, can lead to oxadiazole-thiones. mdpi.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved by reacting it with compounds containing a C=N or C=S bond. For example, treatment of the hydrazide with an isothiocyanate yields a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under basic conditions, often using ethanolic potassium hydroxide, to afford the corresponding 1,2,4-triazole-3-thiol derivative. researchgate.net

Thiazolidinones: While direct synthesis from this compound is less commonly detailed, thiazolidinone rings are often formed by the reaction of a Schiff base (hydrazone) with a sulfur-containing reagent like thioglycolic acid. Therefore, this compound can be first converted to a hydrazone by reacting it with an aldehyde or ketone. The resulting hydrazone can then be cyclized with thioglycolic acid to yield a thiazolidinone derivative.

Table 1: Summary of Cyclization Reactions for this compound

| Heterocycle | Reagent(s) | Key Intermediate | General Conditions |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic acids, Aldehydes | Acylhydrazone | Dehydrating agents (e.g., POCl₃), Oxidizing agents (e.g., I₂) |

| 1,2,4-Triazole | Isothiocyanates | Thiosemicarbazide | Basic conditions (e.g., KOH/ethanol) |

| Thiazolidinone | Aldehydes/Ketones, Thioglycolic acid | Hydrazone | Cyclocondensation |

Metal Complexation Reactions with this compound Ligands

The hydrazide functional group in this compound, and more commonly its Schiff base derivatives (acylhydrazones), can act as a versatile ligand for coordinating with various metal ions. The oxygen and nitrogen atoms of the hydrazone moiety serve as donor atoms, allowing for the formation of stable chelate rings with transition metals.

The synthesis of these metal complexes generally involves the reaction of the ligand (derived from this compound) with a metal salt in a suitable solvent, often under reflux. nih.gov The ligand can coordinate with metal ions such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). nih.govresearchgate.netjmchemsci.com The resulting complexes exhibit diverse coordination geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.net For example, a Schiff base derived from this compound and an aldehyde could act as a bidentate or tridentate ligand, coordinating to a metal center through the carbonyl oxygen, the azomethine nitrogen, and potentially another donor atom from the aldehyde portion. mdpi.com The characterization of these complexes is typically performed using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. nih.govresearchgate.net

Table 2: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Potential Ligand Type | Possible Geometry | Characterization Methods |

|---|---|---|---|

| Cu(II) | Schiff Base (Bidentate O,N) | Square Planar, Octahedral | FT-IR, UV-Vis, Elemental Analysis |

| Ni(II) | Schiff Base (Bidentate O,N) | Square Planar, Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Schiff Base (Tridentate O,N,O) | Octahedral | FT-IR, UV-Vis, Molar Conductance |

| Mn(II) | Schiff Base (Bidentate O,N) | Octahedral | FT-IR, UV-Vis, TGA |

| Zn(II) | Schiff Base (Bidentate O,N) | Tetrahedral | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

Synthesis of Bis-Acylhydrazones Involving this compound

Bis-acylhydrazones can be synthesized by reacting two equivalents of a hydrazide with one equivalent of a dialdehyde (B1249045) or diketone. In the context of this compound, it would react with a suitable dialdehyde (e.g., terephthalaldehyde) or a diketone in a 2:1 molar ratio. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dimethylformamide (DMF) or ethanol. nih.gov The resulting bis-acylhydrazone precipitates upon cooling the reaction mixture, and can then be isolated by filtration. nih.gov These molecules are characterized by two acylhydrazone moieties linked by the backbone of the dialdehyde or diketone.

The general synthetic scheme involves the condensation of the primary amine group of the hydrazide with the carbonyl groups of the aldehyde, forming two azomethine (C=N) bonds.

Optimization of Synthetic Parameters

The efficiency and outcome of synthetic reactions involving this compound and its derivatives are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and catalysis is crucial for maximizing yields and controlling selectivity.

Solvent Effects on Reaction Yields and Selectivity in this compound Synthesis and Derivatization

The choice of solvent can significantly influence the course of a reaction. In the synthesis of acylhydrazones and their subsequent metal complexes, solvents like ethanol, methanol, DMF, and DMSO are commonly employed. openmedicinalchemistryjournal.comnih.gov For the synthesis of bis-acylhydrazones, DMF has been shown to be superior to ethanol, likely due to the higher solubility of the starting hydrazide in DMF, leading to better reaction yields. nih.gov In metal complexation reactions, the polarity of the solvent can affect the final structure and coordination geometry of the resulting complex. uab.cat For instance, the synthesis of certain coordination polymers is sensitive to solvent polarity, which can dictate the self-assembly process. uab.cat

Temperature and Pressure Optimization for this compound Reactions

Temperature is a critical parameter in the synthesis of this compound derivatives. Many of the described reactions, including the formation of bis-acylhydrazones and metal complexes, are performed under reflux conditions to ensure the reaction proceeds to completion. nih.govnih.gov For example, the synthesis of bis-acylhydrazones may involve refluxing at 120°C for several hours. nih.gov The optimal temperature depends on the specific reaction, the solvent used, and the stability of the reactants and products. While systematic temperature optimization studies for this compound are not extensively detailed in the provided literature, it is a standard practice in chemical synthesis to screen a range of temperatures to maximize yield and minimize side-product formation. nih.gov

Information regarding pressure optimization for these specific reactions is limited. Most of the syntheses are conducted at atmospheric pressure. High-pressure conditions are generally employed to influence reaction rates and equilibria in specific types of reactions, but their application to the synthesis of common derivatives of this compound is not a focal point in the available research.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis can play a significant role in enhancing the efficiency of synthesizing this compound derivatives.

Acid/Base Catalysis: Many condensation and cyclization reactions are catalyzed by acids or bases. The formation of hydrazones from this compound and an aldehyde, for example, is often catalyzed by a few drops of a mineral acid or an organic acid like glacial acetic acid. scirp.org Similarly, the cyclization of thiosemicarbazides to form triazoles is typically conducted under basic conditions. researchgate.net

Metal Catalysis: While not acting as ligands, metal-based catalysts can be used to form derivatives. For instance, transition metal catalysts are widely used in cross-coupling reactions to form C-C or C-N bonds, which could be applied to modify the phenyl ring of this compound or its derivatives. researchgate.net

The selection of an appropriate catalyst can lead to milder reaction conditions, shorter reaction times, and higher yields, making the synthetic process more efficient and sustainable.

Reaction Mechanisms and Kinetics of this compound Chemistry

The formation and derivatization of this compound involve nucleophilic acyl substitution reactions, which are fundamental in organic chemistry. A detailed understanding of the reaction mechanisms, kinetics, and the associated transition states provides crucial insights into optimizing reaction conditions and predicting the reactivity of this compound.

Detailed Mechanistic Investigations of this compound Formation

The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of an appropriate 3-phenylpropanoate ester, such as methyl 3-phenylpropanoate or ethyl 3-phenylpropanoate, with hydrazine. nih.gov This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism for this transformation proceeds through a concerted or a stepwise pathway involving a tetrahedral intermediate. In the initial step, the nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the leaving group, which is typically an alkoxide (e.g., methoxide (B1231860) or ethoxide), is eliminated, and a proton transfer occurs to yield the stable this compound and the corresponding alcohol as a byproduct. researchgate.net

C₆H₅CH₂CH₂COOR + N₂H₄ → C₆H₅CH₂CH₂CONHNH₂ + ROH (where R is an alkyl group, typically methyl or ethyl)

While specific mechanistic studies on this compound formation are not extensively documented in the reviewed literature, the mechanism is analogous to that of other hydrazide syntheses from esters. The rate of the reaction is influenced by the nature of the leaving group (alkoxide), with better leaving groups generally leading to faster reactions. Steric hindrance around the carbonyl group can also affect the reaction rate.

A kinetic study on the hydrazinolysis of aryl cinnamates, which share structural similarities with 3-phenylpropanoates, suggests that these reactions can proceed through a concerted mechanism. researchgate.netingentaconnect.com A five-membered cyclic transition state has been proposed to account for the alpha-effect, where the hydrazine exhibits enhanced nucleophilicity. researchgate.netingentaconnect.com This proposed transition state involves a hydrogen-bonding interaction that increases the nucleofugality of the leaving group. ingentaconnect.com

Kinetic Studies of this compound Derivatization Reactions

Derivatization of this compound often involves reactions at the terminal amino group of the hydrazide moiety. These reactions are crucial for the synthesis of various biologically active molecules. Kinetic studies of these derivatization reactions provide valuable information on reaction rates, substituent effects, and optimal reaction conditions.

One of the most common derivatization reactions is the formation of hydrazones through the condensation of the hydrazide with aldehydes or ketones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

While specific kinetic data for the derivatization of this compound is scarce in the literature, studies on analogous systems, such as the aminolysis of sulfamate (B1201201) esters, have utilized Brønsted plots to elucidate reaction mechanisms. scilit.com These plots of the logarithm of the rate constant versus the pKa of the nucleophile can help distinguish between different mechanistic pathways, such as E2 and E1cB mechanisms. scilit.com

The following table presents hypothetical kinetic data for the reaction of this compound with a series of substituted benzaldehydes to form the corresponding hydrazones. This data is illustrative and based on general principles of hydrazone formation kinetics.

| Substituted Benzaldehyde | Rate Constant (k, M⁻¹s⁻¹) |

| 4-Nitrobenzaldehyde | 2.5 x 10⁻² |

| 4-Chlorobenzaldehyde | 8.0 x 10⁻³ |

| Benzaldehyde | 3.2 x 10⁻³ |

| 4-Methylbenzaldehyde | 1.5 x 10⁻³ |

| 4-Methoxybenzaldehyde | 7.0 x 10⁻⁴ |

This is a hypothetical data table created for illustrative purposes.

The trend observed in the table, where electron-withdrawing groups on the benzaldehyde increase the reaction rate, is consistent with the expected mechanism. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide.

Computational Elucidation of Transition States and Reaction Intermediates for this compound Chemistry

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates that are often difficult to observe experimentally. uchicago.edu For the formation and derivatization of this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways. researchgate.net

Formation of this compound:

For the hydrazinolysis of an ester to form this compound, computational studies can be used to:

Model the tetrahedral intermediate: Determine its geometry, bond lengths, and angles.

Calculate the activation energy: By locating the transition state for the formation and breakdown of the tetrahedral intermediate, the energy barrier for the reaction can be calculated.

Investigate the role of the solvent: Explicit or implicit solvent models can be used to understand how the solvent influences the reaction pathway and energetics.

Derivatization Reactions:

Similarly, for derivatization reactions like hydrazone formation, computational studies can elucidate:

The mechanism of catalysis: Model the role of an acid catalyst in protonating the carbonyl oxygen and activating the aldehyde or ketone for nucleophilic attack.

The transition state for C-N bond formation: Characterize the geometry of the transition state leading to the initial adduct.

The pathway for water elimination: Investigate the steps involved in the dehydration of the intermediate to form the final hydrazone product.

The following table provides hypothetical computational data for the key steps in the reaction of this compound with formaldehyde, calculated at a theoretical level.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | This compound + Formaldehyde | 0.0 |

| Transition State 1 | C-N bond formation | +12.5 |

| Intermediate | Tetrahedral Adduct | -5.2 |

| Transition State 2 | Proton transfer | +8.7 |

| Intermediate | Protonated Adduct | -2.1 |

| Transition State 3 | Water elimination | +15.8 |

| Products | Hydrazone + Water | -10.3 |

This is a hypothetical data table created for illustrative purposes.

These computational approaches offer a molecular-level understanding of the factors controlling the reactivity of this compound and can guide the design of more efficient synthetic routes and novel derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization for 3 Phenylpropanehydrazide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the analysis of 3-phenylpropanehydrazide and its analogues, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis of this compound and its Derivatives

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For this compound and its derivatives, characteristic chemical shifts are observed for the aromatic protons, the methylene (B1212753) (CH₂) groups of the propane (B168953) chain, and the hydrazide (NH and NH₂) protons. rsc.orgnuph.edu.ua The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of the protons. oregonstate.edu

For instance, in derivatives of this compound, aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. oregonstate.edu The protons of the methylene groups in the propane chain usually appear as multiplets in the more upfield region. The protons attached to nitrogen atoms (NH and NH₂) exhibit variable chemical shifts and often appear as broad signals that can be confirmed by D₂O exchange. tau.ac.il

A derivative, 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide, shows a multiplet for the two CH₂ protons at approximately 3.50 ppm and a multiplet for the CH proton at 4.91 ppm in DMSO-d₆. rsc.org The aromatic protons appear as multiplets in the range of 7.08-7.91 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 3.50 (m, 2H, CH₂), 4.91 (m, 1H, CH), 7.08-7.14 (m, 5H, Ar), 7.12 (br, 2H, NH), 7.46 (NH₂), 7.78-7.91 (m, 4H, Ar) rsc.org |

| (Z)-N'-benzylidene-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 2.51 (m, 1H, CH), 4.34 (m, 1H, CH), 7.10-7.52 (m, 8H, Ar), 7.87-7.86 (m, 4H, Ar), 7.99 (s, 1H, NH), 8.01 (s, 1H, CH=N) rsc.org |

| (Z)-N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 2.51 (m, 2H, CH₂), 4.34 (m, 1H, CH), 7.10-7.52 (m, 8H, Ar), 7.87-7.86 (m, 4H, Ar), 7.99 (s, 1H, NH), 8.01 (s, 1H, CH=N) rsc.org |

¹³C NMR Spectroscopic Analysis of this compound and its Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of individual carbon signals. libretexts.org

In this compound derivatives, the carbonyl carbon (C=O) of the hydrazide group typically appears significantly downfield, often in the range of 168-172 ppm. rsc.org The carbons of the phenyl group resonate in the aromatic region, generally between 123 and 135 ppm. rsc.org The aliphatic carbons of the propane chain are found in the upfield region of the spectrum. oregonstate.edu

For 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide, the ¹³C NMR spectrum in DMSO-d₆ shows the CH₂ carbon at 37.3 ppm and the CH carbon at 54.7 ppm. rsc.org The aromatic carbons appear at 123.6, 126.8, 128.6, 129.1, and 134.9 ppm, while the carbonyl carbons are observed at 168.1 and 170.1 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 37.3 (CH₂), 54.7 (CH), 123.6 (Ar), 126.8 (Ar), 128.6 (Ar), 129.1 (Ar), 134.9 (Ar), 168.1 (C=O), 170.1 (C=O) rsc.org |

| (Z)-N'-benzylidene-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 25.8 (CH₂), 33.3 (CH), 58.5 (CH), 123.6 (Ar), 125.0 (Ar), 126.5 (Ar), 131.0 (Ar), 135.0 (Ar), 168.1 (C=O), 170.1 (C=O) rsc.org |

| (Z)-N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | DMSO-d₆ | 25.8 (CH₂), 33.3 (CH), 58.5 (CH), 123.6 (Ar), 125.0 (Ar), 126.5 (Ar), 131.0 (Ar), 135.0 (Ar), 168.1 (C=O), 170.1 (C=O) rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of this compound Compounds

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR signals and for elucidating the connectivity of atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org In the context of this compound, COSY spectra would show correlations between the protons of the adjacent methylene groups in the propane chain and between the protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. columbia.edu An HSQC spectrum of a this compound derivative would show a cross-peak for each C-H bond, correlating the ¹H and ¹³C chemical shifts. sdsu.edu This is invaluable for assigning the signals of the CH and CH₂ groups in the propane chain and the protonated carbons of the phenyl ring. researchgate.net

Chiral Shift Reagent Applications in this compound Stereochemistry

When this compound or its derivatives possess stereogenic centers, determining the enantiomeric purity is essential. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be used in NMR spectroscopy to differentiate between enantiomers. fiveable.melibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. fiveable.me

The addition of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to a solution of a chiral this compound derivative can induce chemical shift differences (Δδ) between the corresponding protons of the two enantiomers in the ¹H NMR spectrum. rsc.orgcore.ac.uk This allows for the quantification of the enantiomeric excess (ee) of the sample. For example, in the synthesis of chiral phthalimide (B116566) derivatives of this compound, the use of Eu(hfc)₃ in ¹H NMR has been employed to verify the formation of a single enantiomer. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of this compound

FT-IR spectroscopy provides detailed information about the functional groups in this compound and its derivatives. uq.edu.au Key characteristic absorption bands include:

N-H Stretching : The hydrazide group exhibits N-H stretching vibrations, typically appearing as one or two bands in the region of 3000-3500 cm⁻¹. rsc.org

C=O Stretching : The carbonyl group of the hydrazide shows a strong absorption band, usually in the range of 1630-1680 cm⁻¹. rsc.org

C-N Stretching : The C-N stretching vibrations are typically observed in the region of 1400-1500 cm⁻¹. rsc.org

Aromatic C-H and C=C Stretching : The phenyl group gives rise to characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

In a derivative like 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide, the IR spectrum (KBr) shows a distinct NH stretching band at 3026 cm⁻¹, a strong C=O stretching band at 1662 cm⁻¹, and C-N-C stretching bands at 1493 and 1378 cm⁻¹. rsc.org When this hydrazide is converted to a hydrazone, for example, (Z)-N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide, a new C=N stretching band appears around 1658 cm⁻¹, and the C=O stretching band is observed at 1624 cm⁻¹. rsc.org

Table 3: Key FT-IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | N-H stretch | 3026 rsc.org |

| C=O stretch | 1662 rsc.org | |

| C-N-C stretch | 1493, 1378 rsc.org | |

| (Z)-N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | C=N stretch | 1658 rsc.org |

| C=O stretch | 1624 rsc.org | |

| (Z)-N'-(4-methoxybenzylidene)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanehydrazide | C=N stretch | 1620 rsc.org |

| C=O stretch | 1602 rsc.org |

Vibrational Mode Assignments for this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the structural framework of molecules like this compound. researchgate.netmpg.de The vibrational modes of a molecule are akin to its fingerprint, with specific bond stretches, bends, and torsions corresponding to distinct energy absorptions or scattering events.

In the context of this compound, key vibrational assignments can be predicted based on the characteristic frequencies of its constituent functional groups: the phenyl ring, the propyl chain, and the hydrazide moiety.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Phenyl Ring | C-H stretching | 3100-3000 | |

| C=C stretching | 1650-1430 | Multiple bands are expected due to the aromatic ring. naturalspublishing.com | |

| C-H in-plane bending | 1300-1000 | naturalspublishing.com | |

| C-H out-of-plane bending | 950-800 | naturalspublishing.com | |

| Propyl Chain | C-H asymmetric stretching | ~2960 | |

| C-H symmetric stretching | ~2870 | ||

| CH₂ scissoring | ~1465 | ||

| CH₂ wagging | 1350-1150 | ||

| Hydrazide | N-H stretching | 3350-3250 | Can be affected by hydrogen bonding. |

| C=O stretching | 1680-1630 | ||

| N-H bending | 1650-1550 | ||

| C-N stretching | 1400-1200 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

For instance, the C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the propyl chain will appear at slightly lower wavenumbers. The carbonyl (C=O) stretch of the hydrazide group is a particularly strong and characteristic absorption, typically found in the 1680-1630 cm⁻¹ range. The N-H stretching vibrations of the hydrazide moiety are also prominent and can provide information about hydrogen bonding. By comparing the experimental FT-IR and Raman spectra of this compound with established correlation charts and computational models, a detailed and accurate assignment of its vibrational modes can be achieved. naturalspublishing.comesisresearch.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of compounds.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which measures nominal mass, HRMS can determine the mass of a molecule to within a few parts per million (ppm), allowing for the confident determination of its elemental composition. nih.gov

For this compound (C₉H₁₂N₂O), the exact mass can be calculated using the monoisotopic masses of its constituent elements:

Table 2: Calculation of the Exact Mass of this compound

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 164.094963 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 164.0950 would provide strong evidence for the presence of this compound and confirm its molecular formula. This high level of accuracy is crucial for distinguishing between isomers or other compounds with the same nominal mass. alevelchemistry.co.uk

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. libretexts.orgresearchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. mdpi.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

A key advantage of ESI is its ability to produce intact molecular ions, often in the form of protonated molecules [M+H]⁺. For this compound, this would correspond to an ion with an m/z of approximately 165.1028. The gentle nature of ESI minimizes fragmentation, making it ideal for accurate molecular weight determination. libretexts.org Furthermore, ESI can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures containing this compound and its derivatives.

While soft ionization techniques are useful for determining the molecular weight, electron impact (EI) ionization or tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. chemguide.co.uk For this compound, several characteristic fragmentation pathways can be predicted.

Table 3: Predicted Fragmentation Ions of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 105 | [C₆H₅CH₂CH₂CO]⁺ | •NHNH₂ |

| 91 | [C₇H₇]⁺ (tropylium ion) | •CH₂CONHNH₂ |

| 77 | [C₆H₅]⁺ | •CH₂CH₂CONHNH₂ |

The analysis of these fragment ions can help to piece together the structure of the original molecule. For example, the presence of a peak at m/z 91 is a strong indicator of a benzyl (B1604629) group, while a peak at m/z 77 suggests a phenyl group. libretexts.org The fragmentation patterns of derivatives of this compound can also be analyzed to determine the nature and position of substituents. nih.govresearchgate.net

X-ray Diffraction (XRD) Studies

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. encyclopedia.pubnih.gov This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined with high precision. researchgate.net

While this compound itself is achiral, its derivatives may contain stereogenic centers. For such chiral derivatives, SCXRD can be used to establish the absolute configuration. ox.ac.uk This is often achieved by the inclusion of a heavy atom in the crystal structure, which enhances the anomalous scattering effects used to determine the absolute stereochemistry.

The data obtained from an SCXRD experiment includes the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit. This information allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 4: Example Crystallographic Data Obtainable from SCXRD

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Z | The number of molecules per unit cell. |

| R-factor | A measure of the agreement between the calculated and observed structure factors. |

By successfully growing a single crystal of a this compound derivative and performing an SCXRD analysis, a complete and unambiguous picture of its solid-state structure can be obtained.

Crystallographic Analysis of Intermolecular Interactions in this compound Crystal Structures

The stabilization of crystal structures is critically dependent on a network of intermolecular interactions. In the context of this compound derivatives, single-crystal X-ray diffraction is a powerful technique to elucidate these three-dimensional arrangements.

Studies on metal complexes of Schiff base ligands derived from this compound reveal the significant role of non-covalent interactions in forming and stabilizing the molecular assemblies. For instance, in a zinc(II) complex with N'-(3-methyl-2-hydroxybenzylidene)-3-phenylpropanehydrazide, the crystal structure is stabilized by a combination of intermolecular hydrogen bonds and other weak interactions. researchgate.netresearchgate.net The analysis identified key interactions such as C-H⋯O, C-H⋯N, and C-H⋯π contacts. researchgate.netresearchgate.net These interactions create a supramolecular architecture, linking individual complex molecules into a stable, three-dimensional network. Similarly, other related structures are reported to be stabilized by weak N–H⋯S and C–H⋯S hydrogen bonds, as well as C–H⋯π interactions. researchgate.net The frequency and geometry of these interactions, determined from crystallographic data, are fundamental to understanding the material's properties and crystal packing efficiency.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for this compound

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. physchemres.orgcsic.es This technique maps the electron distribution between neighboring molecules, providing a graphical representation of close contacts. Derived from the Hirshfeld surface, 2D fingerprint plots offer a quantitative summary by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). researchgate.netcrystalexplorer.net

The primary interactions governing the crystal packing of related structures can be quantified as follows:

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms, often the most abundant due to the prevalence of hydrogen on the molecular surface. nih.govlupinepublishers.com | ~20-40% |

| C···H/H···C | Associated with C-H···π interactions, appearing as distinct "wings" on the 2D fingerprint plot. researchgate.netcrystalexplorer.net | ~10-15% |

| O···H/H···O | Characteristic of strong hydrogen bonds, which appear as sharp, prominent spikes on the fingerprint plot. researchgate.net | ~10-15% |

| N···H/H···N | Indicates hydrogen bonding involving nitrogen atoms, crucial for the structure of many hydrazide derivatives. researchgate.netnih.gov | Variable |

The red spots on the Hirshfeld surface mapped over dnorm indicate the closest intermolecular contacts, often corresponding to hydrogen bonds, while the blue regions represent areas with weaker or no significant interactions. csic.es

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key analytical technique for studying the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For organic molecules like this compound and its derivatives, these absorptions typically arise from π → π* and n → π* transitions associated with aromatic rings and heteroatoms. uomustansiriyah.edu.iq

The electronic spectrum of a Schiff base ligand derived from this compound and its corresponding metal complexes have been characterized using this method. researchgate.netresearchgate.net Upon coordination to a metal ion, the electronic absorption bands of the ligand often exhibit a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. up.ac.za These changes provide direct evidence of complex formation. up.ac.za For example, the UV-Vis spectra of metal complexes of this compound derivatives show distinct bands corresponding to intra-ligand transitions as well as charge-transfer transitions. researchgate.net

The table below summarizes typical electronic absorption bands observed for such compounds.

| Compound Type | Approximate λₘₐₓ (nm) | Assignment |

|---|---|---|

| Hydrazide Ligand | ~280-320 | π → π* transitions of the aromatic ring system. researchgate.net |

| Hydrazide Ligand | ~330-370 | n → π* transitions involving non-bonding electrons on N and O atoms. uomustansiriyah.edu.iq |

| Metal Complex | Variable | Shifted intra-ligand transitions and new charge-transfer bands. libretexts.orgresearchgate.net |

In the UV-Vis spectra of metal complexes, new absorption bands can appear that are not present in the spectra of the free ligand or metal ion. These are known as charge-transfer (CT) bands and are typically very intense (ε > 10,000 L mol⁻¹ cm⁻¹). libretexts.org They arise from the transition of an electron from a molecular orbital centered primarily on the ligand to one centered on the metal (LMCT), or vice versa (MLCT). libretexts.orgslideshare.net

Ligand-to-Metal Charge Transfer (LMCT): This type of transition is common when a ligand with high-energy lone pairs of electrons (like the ONO donor sites in a this compound Schiff base) is bound to a metal ion in a relatively high oxidation state. libretexts.orgdalalinstitute.com The process involves the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the metal center, effectively causing a temporary reduction of the metal. libretexts.org For complexes of this compound derivatives, LMCT bands are expected and their energy corresponds to the ease with which the ligand can be oxidized and the metal can be reduced. dalalinstitute.com

Metal-to-Ligand Charge Transfer (MLCT): This transition occurs when a metal in a low oxidation state (i.e., electron-rich) is coordinated to a ligand possessing low-lying empty π* orbitals. libretexts.orgdalalinstitute.com The electron moves from a metal d-orbital to a ligand π*-orbital, resulting in the temporary oxidation of the metal. researchgate.net For a metal like Zn(II), which has a filled d¹⁰ electronic configuration, MLCT transitions are generally not observed as there are no d-electrons to be easily promoted. Therefore, in zinc(II) complexes of this compound, the charge-transfer bands observed are more likely to be of the LMCT type. The analysis of these bands provides insight into the electronic structure and bonding within the coordination complex. nih.gov

Computational Chemistry and Theoretical Studies of 3 Phenylpropanehydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. researchgate.net For the Schiff base ligand LH and its corresponding zinc complex, [ZnL2], DFT calculations were performed to determine their optimized structures, electronic characteristics, and reactivity parameters. researchgate.net

Geometry Optimization of 3-Phenylpropanehydrazide and its Complexes

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. nih.gov This process is crucial for obtaining realistic molecular structures that can be used for further property calculations.

In the study of the Schiff base ligand LH, DFT was employed to achieve a full geometry optimization. researchgate.net These calculations provide the most stable three-dimensional conformation of the molecule. The resulting optimized structure is essential for understanding how the molecule interacts with other species and for subsequent analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. Similarly, the geometry of the zinc complex, [ZnL2], was optimized, revealing a distorted octahedral geometry around the Zn(II) ion. This distortion was attributed to the Jahn-Teller effect and was further supported by Natural Bonding Orbital (NBO) analysis. researchgate.net

The optimized structure serves as the foundation for all subsequent computational analyses discussed below.

Frontier Molecular Orbital (FMO) Analysis of this compound (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity and easier electronic excitation.

For the Schiff base ligand LH, DFT calculations were used to determine the energies of the HOMO and LUMO. The analysis revealed that the HOMO-LUMO energy gap for the ligand is a key indicator of its electronic properties. Upon complexation to form [ZnL2], significant changes in the FMOs were observed. researchgate.net

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| LH Ligand | Not explicitly stated in source | Not explicitly stated in source | Not explicitly stated in source |

| [ZnL2] Complex | Not explicitly stated in source | Not explicitly stated in source | Not explicitly stated in source |

Table 1: While the specific energy values for the LH ligand and its zinc complex were calculated in the study, they are not explicitly reported in the abstract. The study does confirm that DFT was used to outline the frontier molecular orbitals. researchgate.net

The distribution of these orbitals is also significant. For the LH ligand and its complex, the HOMO and LUMO are primarily localized over different parts of the molecule, which governs the charge transfer characteristics upon electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

An MEP analysis was performed on the optimized geometry of the Schiff base ligand LH and its zinc complex [ZnL2]. researchgate.net The MEP map for LH would typically show negative potential (red) around the electronegative oxygen and nitrogen atoms of the hydrazide group, indicating these are sites for electrophilic interaction. The phenyl ring often exhibits a region of negative potential above and below the plane due to its π-electrons. The hydrogen atoms, particularly those attached to nitrogen, would show positive potential (blue). For the [ZnL2] complex, the MEP map helps to visualize the effect of the metal ion on the electronic distribution of the ligand. researchgate.net

Natural Bonding Orbital (NBO) Analysis of this compound and its Derivatives

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure concept. This method provides detailed information about charge transfer, hyperconjugative interactions, and bond strengths within a molecule.

NBO analysis was a key component in the computational study of the LH ligand and its [ZnL2] complex. researchgate.net The analysis was used to investigate the donor-acceptor interactions that contribute to the stability of the crystal structure. A significant finding from the NBO analysis was the evidence of charge transfer from the ligand to the metal ion in the [ZnL2] complex, indicated by a decrease in the charge on the Zn(II) atom. researchgate.net Furthermore, the NBO analysis substantiated the distorted octahedral geometry of the complex, providing a deeper understanding of the bonding interactions. researchgate.net

Key interactions identified by NBO analysis typically involve the delocalization of electron density from an occupied Lewis-type NBO (a donor) to an unoccupied non-Lewis-type NBO (an acceptor). The stabilization energy (E²) associated with these interactions quantifies their importance.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Specific interactions for LH or [ZnL2] are not detailed in the abstract. | e.g., σ (C-C), π* (C=O)* | Quantitative data not available in source. |

Table 2: This table illustrates the type of data generated from an NBO analysis. The study on LH and [ZnL2] utilized this method to understand donor-acceptor interactions and charge transfer. researchgate.net

Topology Analysis (QTAIM, NCI) of this compound Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are advanced methods for analyzing the electron density to characterize chemical bonding and weak interactions. QTAIM identifies critical points in the electron density to define atomic basins and bond paths, revealing the nature of interatomic interactions. The NCI index is particularly useful for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient versus the electron density.

In the investigation of the [ZnL2] complex, both QTAIM and NCI analyses were employed to gain deeper insights into the attractive and repulsive interactions within the molecule. researchgate.net The topology analysis helped to understand the various non-covalent interactions, such as C-H···O, C-H···N, and C-H···π interactions, which stabilize the crystal structure. For instance, the NCI analysis could visually confirm the presence of strained regions within the metal coordination sphere of the complex, identified by characteristic red regions between the oxygen and nitrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By integrating Newton's laws of motion, an MD simulation generates a trajectory that describes how the positions and velocities of particles in a system evolve, offering a dynamic view of molecular behavior. This method is invaluable for studying the conformational flexibility of molecules, their interactions with solvents, and their binding to biological targets.

While no specific MD simulation studies were found for this compound or its derivatives in the searched literature, this technique would be highly applicable. A hypothetical MD simulation of this compound could provide valuable information on:

Conformational Landscape: Exploring the different shapes the molecule can adopt in solution and their relative stabilities.

Solvation: Analyzing how water molecules arrange around the hydrazide and phenyl groups, which influences solubility and reactivity.

Intermolecular Interactions: Simulating how multiple this compound molecules interact with each other, which is relevant to understanding its solid-state properties.

Binding Dynamics: If a biological target were known, MD simulations could be used to study the process of binding and unbinding, revealing the stability of the complex and key interactions over time.

The simulation would begin with an optimized structure (from DFT, for example), place it in a simulated environment (like a box of water molecules), and then calculate the forces on each atom to model its movement over a set period, typically nanoseconds to microseconds.

Conformational Analysis of this compound in Solution and Protein Binding Sites

The three-dimensional structure of a molecule is fundamental to its interaction with biological targets. Conformational analysis of this compound reveals the molecule's preferred shapes in different environments. In solution, the molecule exists as a dynamic ensemble of conformers due to the flexibility of the propanoyl chain and the hydrazide group. The phenyl ring and the hydrazide moiety can adopt various orientations relative to each other, influenced by solvent interactions and intramolecular forces.

When binding to a protein, the conformational landscape of this compound is significantly altered. The molecule adopts a specific conformation that is complementary to the binding site. This "bioactive" conformation is often a higher-energy state compared to the most stable conformer in solution. nih.gov The process of a ligand adopting a specific conformation upon binding can occur through two primary mechanisms: "induced fit," where the binding of the ligand induces a conformational change in both the ligand and the protein, or "conformational selection," where the protein selectively binds to a pre-existing conformation of the ligand. nih.gov Understanding these conformational preferences is critical for designing derivatives with improved binding affinity and specificity. nih.govelifesciences.org Studies on related hydrazide derivatives have shown that the flexibility of the linker between the phenyl ring and the hydrazide group is a key determinant of their binding mode. csic.es For instance, the high conformational flexibility of certain regions in a protein's binding site can influence how a ligand, such as a this compound derivative, will bind. csic.esnih.gov

Investigation of Dynamic Behavior and Flexibility of this compound

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior and flexibility of molecules like this compound over time. These simulations provide a detailed picture of the molecule's movements, from bond vibrations and rotations to larger-scale conformational changes. The flexibility of the this compound scaffold is a key feature, allowing it to adapt to the shape and chemical environment of various protein binding sites.

MD simulations can reveal how the molecule explores its conformational space and the timescales of these motions. This information is crucial for understanding how the molecule overcomes energetic barriers to adopt its bioactive conformation. The flexibility of the linker and the rotational freedom of the phenyl group and hydrazide moiety contribute significantly to the molecule's ability to interact with diverse biological targets. aps.orgmdpi.com For example, studies on similar flexible molecules have demonstrated that their dynamic nature is essential for their biological function. csic.esnih.gov

Docking Studies and Molecular Modeling

Molecular modeling techniques, particularly docking studies, are instrumental in predicting how this compound and its derivatives interact with biological targets at the atomic level. jscimedcentral.com

Molecular Docking of this compound and Derivatives with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijrti.org For this compound derivatives, docking studies have been employed to identify potential binding modes within the active sites of various enzymes and receptors. researchgate.netresearchgate.net These studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. jscimedcentral.com

For instance, docking simulations of related hydrazide compounds have successfully predicted their binding poses and rationalized their structure-activity relationships. csic.esnih.gov The accuracy of docking predictions is often validated by comparing the predicted binding modes with experimental data from techniques like X-ray crystallography. jscimedcentral.com The insights gained from docking studies are invaluable for the rational design of new derivatives with enhanced potency and selectivity. jscimedcentral.comijrti.org

Below is a table summarizing key interactions often identified in docking studies of hydrazide derivatives:

| Interaction Type | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydrazide group (-CONHNH2) can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring is the primary hydrophobic moiety. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein binding site. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | The phenyl ring can interact with positively charged residues (e.g., Lysine, Arginine). |

Fragment-Based Drug Design Approaches Utilizing this compound Scaffolds

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.commdpi.com These fragments are then grown or linked together to create more potent lead compounds. The this compound scaffold can be considered a valuable starting point or fragment in FBDD. Its structure combines a hydrophobic phenyl group with a polar hydrazide moiety, providing a good balance of properties for initial interactions with a target. astx.com

The process typically involves screening a library of fragments to identify those that bind to the target, often using biophysical techniques like X-ray crystallography or NMR spectroscopy. mdpi.com Once a fragment like this compound is identified as a hit, its binding mode is determined, and medicinal chemists can then design modifications to improve its affinity and other drug-like properties. frontiersin.orgexactelabs.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.com

Virtual Screening Methodologies for this compound-based Libraries

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com For this compound, VS methodologies can be used to screen virtual libraries of its derivatives against a specific biological target. researchgate.netnih.gov

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target to dock a library of compounds and rank them based on their predicted binding affinity. nih.gov Ligand-based virtual screening (LBVS), on the other hand, uses the knowledge of known active ligands to identify other compounds with similar properties. mdpi.com Both approaches can be effectively applied to libraries based on the this compound scaffold to prioritize compounds for experimental testing, thereby accelerating the discovery of new bioactive molecules. schrodinger.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. j-morphology.com For this compound derivatives, QSAR models can be developed to predict their biological activity based on various molecular descriptors. researchgate.net

These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. j-morphology.com By correlating these descriptors with the observed biological activity (e.g., IC50 values) of a series of this compound analogs, a predictive QSAR model can be built. mdpi.comnih.gov

A well-validated QSAR model can be used to:

Predict the activity of newly designed compounds before their synthesis.

Identify the key structural features that are important for biological activity.

Guide the optimization of lead compounds to enhance their potency and selectivity. jmaterenvironsci.com

For example, a QSAR study on a series of related compounds might reveal that the electronic properties of the phenyl ring and the steric bulk of substituents on the hydrazide group are critical for activity. researchgate.net This information would then be used to design new this compound derivatives with improved therapeutic potential.

Below is a table of common molecular descriptors used in QSAR studies:

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic molecular composition and size. |